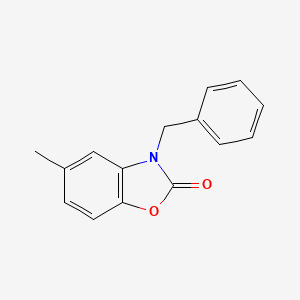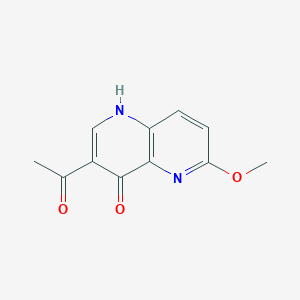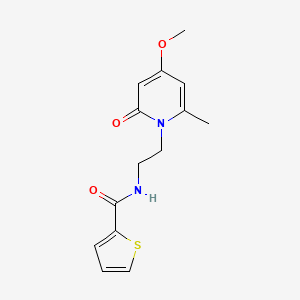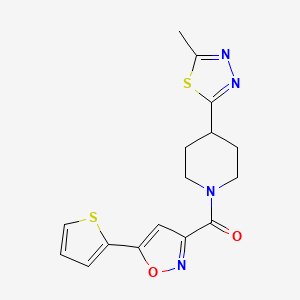
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a chemical compound with the CAS Number: 1629737-97-8 . It has a molecular weight of 289.37 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl (BOC) as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group and a 2-hydroxyethylamino group.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.37 . Further properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of tert-butyl aminocarbonate, a compound closely related to "Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate", has been explored due to its ability to rapidly acylate amines in both organic and aqueous solutions. This property makes it a valuable reagent in organic synthesis for introducing tert-butoxycarbonyl (Boc) protecting groups to amines, enhancing their reactivity and selectivity in subsequent chemical reactions (Harris & Wilson, 1983).
Crystal Structure and Molecular Conformation
The molecular and crystal structure of a derivative of "this compound" has been studied, revealing insights into the conformation-stabilizing function of weak intermolecular bonding. The study found that weak intermolecular hydrogen bonds and hydrophobic contacts play a crucial role in stabilizing the molecule's conformation in the crystal state, providing a deeper understanding of the structural properties of such compounds (Kozioł et al., 2001).
Application in Asymmetric Synthesis
Tert-butyl aminocarbonate derivatives have been used as ligands in asymmetric synthesis. A study presented the synthesis of enantiomerically pure amino alcohols containing bulky alkyl substituents, demonstrating the compound's utility in achieving high enantioselectivity in the addition of diethylzinc to aldehydes. This highlights its role in the development of chiral molecules, which are crucial in various fields including pharmaceuticals and materials science (Jimeno et al., 2003).
Biotechnological Applications
In biotechnology, a derivative of tert-butyl aminocarbonate has been utilized in the biosynthesis of key intermediates for statin drugs. The study demonstrated the efficient biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical intermediate for the synthesis of atorvastatin and rosuvastatin, showcasing the compound's application in producing high-value pharmaceutical intermediates (Liu et al., 2018).
Protective Group Strategy in Organic Synthesis
The utility of tert-butyl aminocarbonate derivatives in protecting group strategies has been explored, with particular emphasis on orthogonal protection strategies for hydroxyl and amino functionalities. This application is critical in complex organic synthesis, where selective deprotection and modification of functional groups are required for the synthesis of target molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
Wirkmechanismus
Target of Action
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a derivative of tert-butyloxycarbonyl-protected amino acids . These compounds are primarily used in peptide synthesis, where they serve as protective agents for amino acids . The primary targets of this compound are therefore the amino acids involved in peptide synthesis.
Mode of Action
The compound acts as a protective agent for amino acids during peptide synthesis . It interacts with the amino group of the amino acids, forming a protective layer that prevents unwanted reactions during the synthesis process . This allows for more controlled and efficient peptide synthesis.
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . By protecting the amino acids, it allows for the formation of peptide bonds without interference from side reactions. This leads to the production of peptides with the desired sequence and structure.
Pharmacokinetics
Its primary role is in the laboratory setting, where it is used to facilitate the synthesis of peptides .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino acids, it allows for a more controlled and efficient synthesis process.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents and solvents . Optimal conditions for its use are typically determined through experimentation in the laboratory setting.
Biochemische Analyse
Biochemical Properties
It is known that carbamic acid derivatives can interact with various enzymes and proteins . The exact nature of these interactions would depend on the specific context and conditions under which the compound is used.
Cellular Effects
Carbamic acid derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPIMXDHYPDQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)
![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)

![2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2813514.png)
![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)

![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)